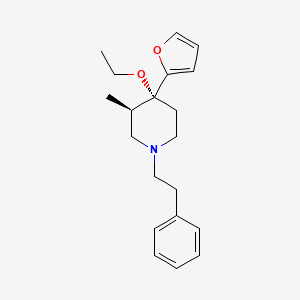
XG2Jqx2jdj
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of XG2Jqx2jdj involves the formation of a piperidine ring with specific substituents. The synthetic route typically includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of Substituents: The ether group and furan ring are introduced at the 4-position of the piperidine ring through specific reactions, such as alkylation and cyclization.
Final Purification: The compound is purified using techniques like recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
XG2Jqx2jdj undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in reduced forms of the compound.
Scientific Research Applications
XG2Jqx2jdj has several scientific research applications:
Chemistry: It is used as a reference compound in the study of opioid analgesics and their structure-activity relationships.
Biology: The compound is utilized in biological assays to understand its interaction with opioid receptors and its effects on cellular pathways.
Medicine: this compound is investigated for its potential use as a potent analgesic in pain management.
Mechanism of Action
The mechanism of action of XG2Jqx2jdj involves its interaction with the mu-opioid receptor. Upon binding to this receptor, the compound activates intracellular signaling pathways that lead to analgesic effects. The activation of the mu-opioid receptor inhibits the release of neurotransmitters involved in pain transmission, thereby reducing pain perception .
Comparison with Similar Compounds
XG2Jqx2jdj is compared with other opioid analgesics such as prodine and pheneridine. While all these compounds belong to the 4-phenylpiperidine family, this compound is unique due to the presence of an ether group and a furan ring at the piperidine 4-position. This structural difference contributes to its higher potency and distinct pharmacological profile . Similar compounds include:
Prodine: An opioid analgesic with a similar piperidine structure but lacking the ether and furan groups.
Pheneridine: Another opioid analgesic with structural similarities but different substituents at the piperidine ring.
Properties
CAS No. |
782404-47-1 |
|---|---|
Molecular Formula |
C20H27NO2 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
(3R,4R)-4-ethoxy-4-(furan-2-yl)-3-methyl-1-(2-phenylethyl)piperidine |
InChI |
InChI=1S/C20H27NO2/c1-3-23-20(19-10-7-15-22-19)12-14-21(16-17(20)2)13-11-18-8-5-4-6-9-18/h4-10,15,17H,3,11-14,16H2,1-2H3/t17-,20-/m1/s1 |
InChI Key |
INLMDDDTZIKNNI-YLJYHZDGSA-N |
Isomeric SMILES |
CCO[C@@]1(CCN(C[C@H]1C)CCC2=CC=CC=C2)C3=CC=CO3 |
Canonical SMILES |
CCOC1(CCN(CC1C)CCC2=CC=CC=C2)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















